4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide 4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide
Brand Name: Vulcanchem
CAS No.: 1821122-74-0
VCID: VC19754422
InChI: InChI=1S/C53H50N12O2.HI/c1-36-8-18-44(30-48(36)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42)58-50(66)40-14-10-38(11-15-40)34-64-26-28-65(3,29-27-64)35-39-12-16-41(17-13-39)51(67)59-45-19-9-37(2)49(31-45)63-53-57-25-21-47(61-53)43-7-5-23-55-33-43;/h4-25,30-33H,26-29,34-35H2,1-3H3,(H3-,56,57,58,59,60,61,62,63,66,67);1H
SMILES:
Molecular Formula: C53H51IN12O2
Molecular Weight: 1015.0 g/mol

4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide

CAS No.: 1821122-74-0

Cat. No.: VC19754422

Molecular Formula: C53H51IN12O2

Molecular Weight: 1015.0 g/mol

* For research use only. Not for human or veterinary use.

4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide - 1821122-74-0

Specification

CAS No. 1821122-74-0
Molecular Formula C53H51IN12O2
Molecular Weight 1015.0 g/mol
IUPAC Name 4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide
Standard InChI InChI=1S/C53H50N12O2.HI/c1-36-8-18-44(30-48(36)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42)58-50(66)40-14-10-38(11-15-40)34-64-26-28-65(3,29-27-64)35-39-12-16-41(17-13-39)51(67)59-45-19-9-37(2)49(31-45)63-53-57-25-21-47(61-53)43-7-5-23-55-33-43;/h4-25,30-33H,26-29,34-35H2,1-3H3,(H3-,56,57,58,59,60,61,62,63,66,67);1H
Standard InChI Key DMDXYJYEIHHHIC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9.[I-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound is a dimeric derivative of imatinib, featuring a quaternary piperazinium core linked to benzamide and pyridinylpyrimidinylamino groups. Its molecular formula is C₅₃H₅₁IN₁₂O₂, with a molecular weight of 1,015.0 g/mol . The iodide counterion stabilizes the positively charged piperazinium moiety.

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₅₃H₅₁IN₁₂O₂
Molecular Weight1,015.0 g/mol
CAS Number (Free Base)1821122-73-9
CAS Number (Iodide Salt)1821122-74-0
IUPAC NameSee Section 1.2

IUPAC Nomenclature

The systematic name is 4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide; iodide, reflecting its bis-benzamide and piperazinium architecture .

Structural Features

  • Piperazinium Core: A quaternary ammonium center enhances solubility and ionic interactions .

  • Benzamide Linkers: Two benzamide groups facilitate dimerization via amide bonds .

  • Pyridinylpyrimidinylamino Substituents: These moieties mimic imatinib’s kinase-binding domains, suggesting potential residual biological activity .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Coupling Reactions: Amide bond formation between 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]aniline and benzoyl chloride derivatives .

  • Quaternization: Methylation of piperazine followed by iodide exchange to stabilize the cation .

  • Purification: Chromatographic techniques (e.g., HPLC) ensure >95% purity, critical for pharmaceutical reference standards .

Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): Used to quantify purity and identify co-eluting impurities .

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, particularly the piperazinium and benzamide regions .

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M]⁺ at m/z 1,015.0) .

Pharmaceutical Relevance

Mechanisms of Formation

  • Dimerization: Occurs during imatinib synthesis via residual reactivity of the piperazine intermediate .

  • Stress Conditions: Elevated temperatures or prolonged storage accelerate dimer formation .

SupplierPurityPrice (10 mg)CAS Number
SynZeal≥95%$2951821122-73-9
GLP Pharma Standards≥98%$4501821122-73-9
Clearsynth≥90%$1501821122-73-9

Regulatory Compliance

  • Certification: Suppliers provide Certificates of Analysis (CoA) with HPLC, NMR, and MS data .

  • Storage: Recommended at 2–8°C to prevent degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator